molecular formula C25H24N2O4 B3014466 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide CAS No. 941894-18-4

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide

Cat. No.: B3014466
CAS No.: 941894-18-4
M. Wt: 416.477
InChI Key: UEXYDGPQEVDCPE-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide is a complex organic compound that features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety with a diphenylpropyl group linked through an oxalamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which is then reacted with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is subsequently reacted with 3,3-diphenylpropylamine under controlled conditions to yield the final product. The reactions are usually carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine may be employed to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be utilized to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization and chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group to corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.

Scientific Research Applications

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide is unique due to its combination of the dihydrobenzo[b][1,4]dioxin moiety with a diphenylpropyl group linked through an oxalamide bridge. This unique structure imparts specific chemical and physical properties that can be tailored for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,3-diphenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c28-24(25(29)27-20-11-12-22-23(17-20)31-16-15-30-22)26-14-13-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,21H,13-16H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXYDGPQEVDCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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